

# Filapixant Preclinical Studies: A Technical Overview

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## Compound of Interest

Compound Name: *Filapixant*

Cat. No.: *B607451*

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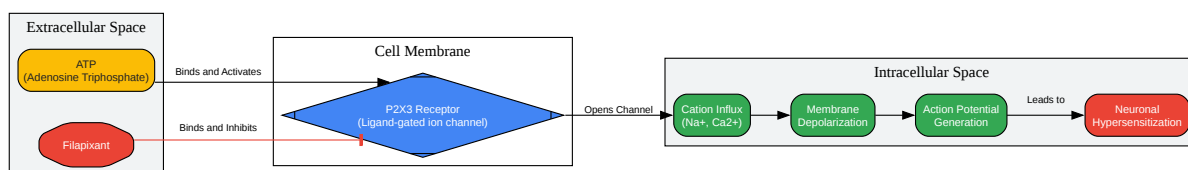
## Introduction

**Filapixant** (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, a key player in neuronal sensitization and various sensory signaling pathways. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in the pathophysiology of chronic cough, neuropathic pain, and other hypersensitivity disorders. This technical guide provides a comprehensive overview of the available preclinical data for **Filapixant**, offering insights into its mechanism of action, pharmacokinetics, and efficacy. Due to the limited public availability of detailed preclinical data for **Filapixant**, this guide also incorporates data from Eliapixant (BAY 1817080), a structurally related and well-characterized P2X3 antagonist from the same developer, to provide a more complete picture.

## Mechanism of Action: Targeting the P2X3 Receptor

**Filapixant** exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In conditions of tissue damage or inflammation, elevated extracellular ATP levels lead to the activation of P2X3 receptors on sensory nerve fibers. This activation results in cation influx, membrane depolarization, and the initiation of action potentials, which are transmitted to the central nervous system and perceived as pain or irritation. By blocking this initial step in the signaling cascade, **Filapixant** effectively dampens the hypersensitivity of these neurons.

## Signaling Pathway of P2X3 Receptor Activation and Filapixant Inhibition



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Caption: P2X3 receptor signaling and the inhibitory action of **Filapixant**.

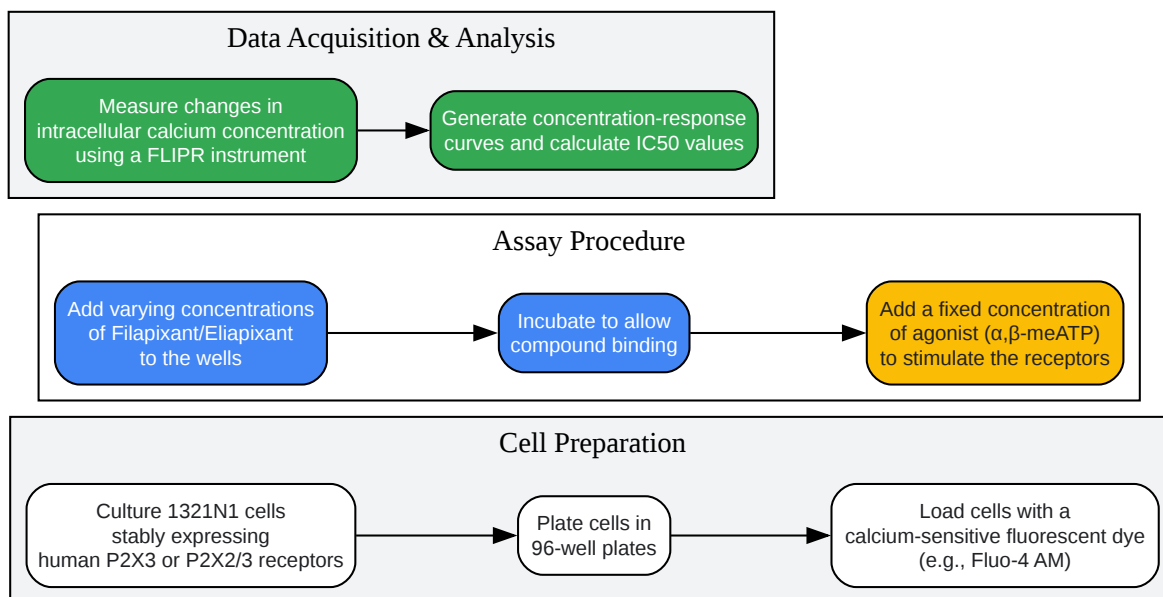
## In Vitro Studies: Potency and Selectivity

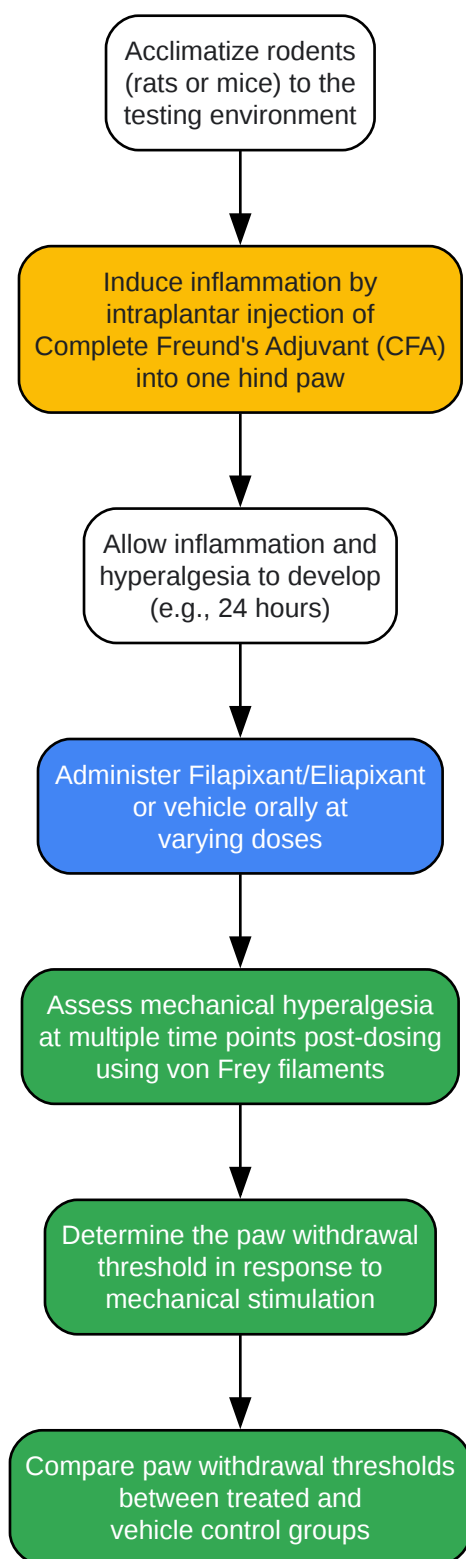
The hallmark of **Filapixant** is its high selectivity for the P2X3 receptor homomer over the P2X2/3 heteromer, which is implicated in taste-related side effects. While specific IC<sub>50</sub> values for **Filapixant** are not publicly available, it is reported to have over 100-fold selectivity for P2X3 over P2X2/3 receptors.[1] The following table includes data for the closely related compound, Eliapixant, to provide a quantitative perspective on the potency and selectivity profile of this class of antagonists.[2]

Compound	Target	Assay	Agonist	IC50 (nM)	Selectivity (P2X2/3 vs P2X3)	Reference
Eliapixant	Human P2X3	FLIPR- based Calcium Flux	$\alpha,\beta$ -meATP	8	~20-fold	<a href="#">[2]</a>
Eliapixant	Human P2X2/3	FLIPR- based Calcium Flux	$\alpha,\beta$ -meATP	163	-	<a href="#">[2]</a>
Filapixant	Human P2X3 vs P2X2/3	Not Specified	Not Specified	Not Disclosed	>100-fold	<a href="#">[1]</a>

## Experimental Protocol: FLIPR-based Calcium Flux Assay

This assay is a standard method for determining the potency of ion channel modulators.





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## References

- 1. researchgate.net [researchgate.net]
- 2. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
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